molecular formula C24H25N3O4 B11233085 N-(2-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

N-(2-methoxyphenyl)-2-[2-oxo-4-(piperidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide

Cat. No.: B11233085
M. Wt: 419.5 g/mol
InChI Key: RIXSGDWGSRWSOP-UHFFFAOYSA-N
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Description

N-(2-METHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through a Pfitzinger reaction, where an anthranilic acid derivative reacts with a ketone under acidic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.

    Acylation: The final step involves the acylation of the quinoline derivative with an appropriate acylating agent to introduce the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the quinoline and piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions might include the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield phenolic compounds, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential therapeutic applications, particularly in the development of new drugs.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE would depend on its specific biological target. Generally, compounds of this nature might interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Such as chloroquine and quinine, known for their antimalarial properties.

    Piperidine Derivatives: Such as piperine, which has various pharmacological effects.

Uniqueness

N-(2-METHOXYPHENYL)-2-[2-OXO-4-(PIPERIDINE-1-CARBONYL)-1,2-DIHYDROQUINOLIN-1-YL]ACETAMIDE is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other quinoline or piperidine derivatives.

Properties

Molecular Formula

C24H25N3O4

Molecular Weight

419.5 g/mol

IUPAC Name

N-(2-methoxyphenyl)-2-[2-oxo-4-(piperidine-1-carbonyl)quinolin-1-yl]acetamide

InChI

InChI=1S/C24H25N3O4/c1-31-21-12-6-4-10-19(21)25-22(28)16-27-20-11-5-3-9-17(20)18(15-23(27)29)24(30)26-13-7-2-8-14-26/h3-6,9-12,15H,2,7-8,13-14,16H2,1H3,(H,25,28)

InChI Key

RIXSGDWGSRWSOP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=CC2=O)C(=O)N4CCCCC4

Origin of Product

United States

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